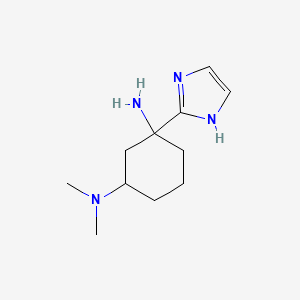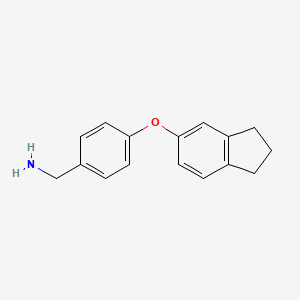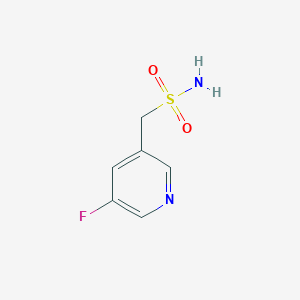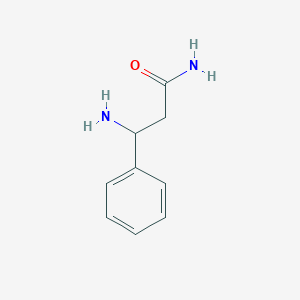
3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine is a compound that features an imidazole ring attached to a cyclohexane structure with two amine groups Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane structure. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further modified to introduce the cyclohexane and amine groups . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or the cyclohexane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or cyclohexane structures .
Scientific Research Applications
3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects. The compound may also interact with DNA, leading to potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but without the cyclohexane and amine groups.
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness
3-(1H-Imidazol-2-yl)-N1,N1-dimethylcyclohexane-1,3-diamine is unique due to its combination of an imidazole ring with a cyclohexane structure and two amine groups. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3-N,3-N-dimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C11H20N4/c1-15(2)9-4-3-5-11(12,8-9)10-13-6-7-14-10/h6-7,9H,3-5,8,12H2,1-2H3,(H,13,14) |
InChI Key |
JILWGYSCRUUVRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC(C1)(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]acrylic acid](/img/structure/B15257612.png)
![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15257617.png)
amine](/img/structure/B15257625.png)


![1-[1-(Aminomethyl)cyclopropyl]propan-1-one](/img/structure/B15257632.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B15257633.png)
![2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B15257640.png)



![2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide](/img/structure/B15257674.png)
![Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate](/img/structure/B15257677.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol](/img/structure/B15257685.png)
